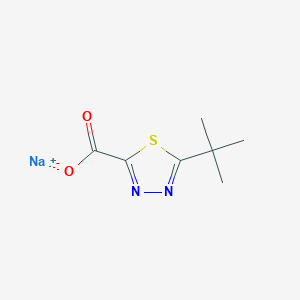![molecular formula C11H11BrN2O2 B1406736 Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 1363383-34-9](/img/structure/B1406736.png)
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
説明
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the CAS Number: 1363383-34-9 . It has a molecular weight of 283.12 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-13-10-5-8(12)3-4-14(9)10/h3-5,7H,2,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis
The compound is stored at a temperature between 28 C . It is a solid substance .科学的研究の応用
Chemodivergent Synthesis and Applications
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate plays a significant role in chemodivergent synthesis, offering pathways to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under varying conditions. This compound, through different reaction environments, enables the formation of versatile scaffolds that can be further diversified for various applications. The mild and metal-free conditions for forming N-(pyridin-2-yl)amides and the one-pot tandem cyclization/bromination to obtain 3-bromoimidazopyridines highlight its utility in synthesizing complex molecules efficiently (Liu et al., 2019).
Catalytic Applications and Biological Studies
The compound's role extends into catalytic applications, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are pivotal in the pharmaceutical industry for preparing various active agents, showcasing the compound's importance in synthesizing potential anti-cancer and anti-tuberculosis agents. This highlights its significance in medicinal chemistry, where modifications of the this compound scaffold can lead to novel therapeutic agents with moderate activity against TB and potent effects in anti-cancer screening across multiple cancer panels (Sanghavi et al., 2022).
Synthesis of Heterocyclic Compounds
Further exploring its applications, this compound serves as a precursor in the synthesis of hexahydroimidazo[1,2-a]pyridines, indicating its versatility in creating heterocyclic compounds that could have various biological and chemical properties. This exemplifies the compound's utility in heterocyclic chemistry, facilitating the development of novel molecules with potential pharmacological activities (Goryaeva et al., 2020).
Novel Derivatives and Biological Evaluation
Moreover, the synthesis of novel derivatives from this compound has been explored, leading to compounds with potential antioxidant and antimicrobial activities. This underscores the compound's significance in contributing to the discovery of new therapeutic agents, demonstrating its crucial role in the synthesis of biologically active molecules (Youssef & Amin, 2012).
作用機序
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are often used as pharmacophores in medicinal chemistry . They interact with various biological targets, contributing to their therapeutic value .
Mode of Action
It’s known that the compound can be synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
Imidazo[1,2-a]pyridines, in general, are known to interact with various biochemical pathways due to their wide range of applications in medicinal chemistry .
Result of Action
Compounds of the imidazo[1,2-a]pyridine class are known to have varied medicinal applications, suggesting they have significant molecular and cellular effects .
Action Environment
It’s known that the compound should be stored at a temperature of 28 c for optimal stability .
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-13-10-5-8(12)3-4-14(9)10/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWKGXJTUNFUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858597 | |
| Record name | Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363383-34-9 | |
| Record name | Imidazo[1,2-a]pyridine-3-acetic acid, 7-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406656.png)
![4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406657.png)
![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride](/img/structure/B1406658.png)

![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester](/img/structure/B1406660.png)

![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406666.png)


![Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406672.png)

![ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406675.png)
![tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate](/img/structure/B1406676.png)